

solubility of 2-vinylphenylboronic acid in common organic solvents

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Compound of Interest

Compound Name: *2-Vinylphenylboronic acid*

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An In-depth Technical Guide to the Solubility of **2-Vinylphenylboronic Acid** in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive overview of the solubility characteristics of **2-vinylphenylboronic acid**. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides qualitative solubility information, quantitative data for the closely related parent compound, phenylboronic acid, as a proxy, and detailed experimental protocols to enable researchers to determine precise solubility values.

Introduction to 2-Vinylphenylboronic Acid

2-Vinylphenylboronic acid is a bifunctional organoboron compound that contains both a vinyl group and a boronic acid moiety. This structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds.^[1] Its utility is significant in the development of pharmaceuticals and advanced materials.^[1] A comprehensive understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification strategies, and formulation development.

Solubility Profile

Qualitative Solubility

Direct qualitative solubility data for **2-vinylphenylboronic acid** is not extensively documented. However, information on its isomer, 4-vinylphenylboronic acid, indicates solubility in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and diethyl ether, with only slight solubility in water.^[2] Phenylboronic acid, the parent compound without the vinyl group, is generally soluble in most polar organic solvents but is poorly soluble in non-polar solvents like hexanes and carbon tetrachloride.^[3] Specifically, phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.^{[4][5][6]} Based on these analogs, **2-vinylphenylboronic acid** is expected to be soluble in polar organic solvents and poorly soluble in water^[7] and non-polar hydrocarbon solvents.

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by the solvent and temperature, thereby affecting solubility measurements.^{[4][8]}

Quantitative Solubility Data for Phenylboronic Acid (as a Proxy)

In the absence of specific quantitative data for **2-vinylphenylboronic acid**, the solubility of phenylboronic acid provides a useful, albeit approximate, reference. The data below, determined experimentally by a dynamic method, is presented as the mole fraction of the compound in saturated solutions at various temperatures.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

Solvent	Temperature (°C)	Mole Fraction (x ₁)
Chloroform	20	~0.12
	30	~0.18
	40	~0.27
3-Pentanone	20	~0.42
	30	~0.50
	40	~0.60
Acetone	20	~0.52
	30	~0.62
	40	~0.72
Dipropyl Ether	20	~0.38
	30	~0.48
	40	~0.60
Methylcyclohexane	20	<0.01
	30	<0.01

|| 40 | ~0.01 |

Data is interpreted from graphical representations for phenylboronic acid and should be used as an estimate for **2-vinylphenylboronic acid**.[\[4\]](#)

Experimental Protocols for Solubility Determination

To obtain precise solubility data for **2-vinylphenylboronic acid**, established experimental methods should be employed. The following protocols are widely used for determining the solubility of boronic acids.

Dynamic (Synthetic) Method

This method determines the temperature at which a solid solute of a known composition dissolves completely in a solvent upon controlled heating.[4][9]

Methodology:

- Sample Preparation: A biphasic sample with a precisely known composition of **2-vinylphenylboronic acid** and the chosen organic solvent is prepared in a sealed vessel.[4][8]
- Heating and Equilibration: The mixture is heated at a constant, slow rate (e.g., 0.1-0.5 °C/min) while being rigorously stirred to ensure uniformity.[10]
- Turbidity Measurement: The turbidity of the mixture is continuously monitored. This is often achieved by measuring the intensity of a light beam (e.g., from a laser) passing through the sample using a luminance probe.[4][5]
- Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a sharp increase in light transmittance and a clear solution, is recorded as the solubility temperature for that specific composition.[4][10]
- Data Compilation: The procedure is repeated with different compositions of solute and solvent to construct a complete solubility curve (mole fraction vs. temperature).[10]

Thermodynamic Solubility (Shake-Flask Method)

This is a classic method for determining the equilibrium solubility of a compound at a constant temperature.[11]

Methodology:

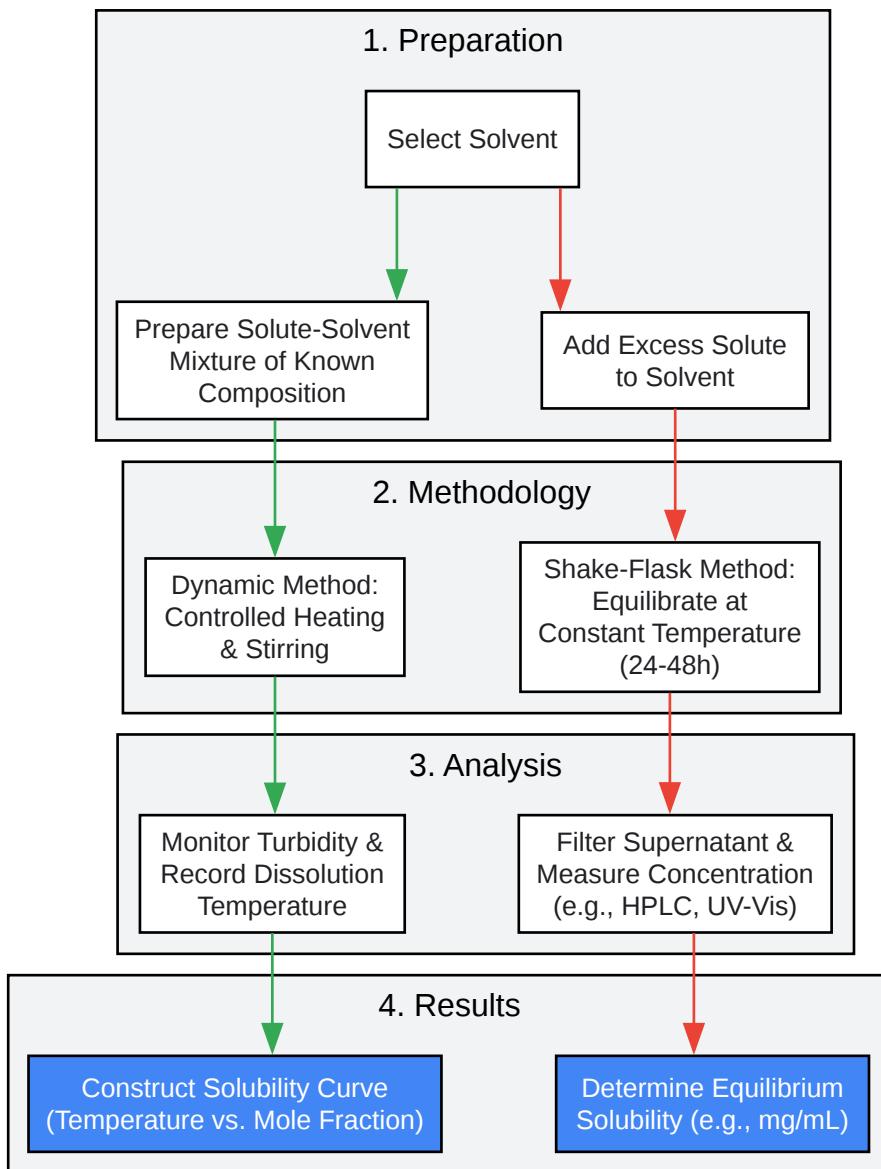
- Sample Preparation: An excess amount of solid **2-vinylphenylboronic acid** is added to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial.
- Equilibration: The vials are sealed and agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that the solution has reached equilibrium with the solid.[11]

- Phase Separation: After equilibration, the agitation is stopped, and the excess solid is allowed to settle.
- Filtration and Sampling: A sample of the supernatant is carefully withdrawn and immediately filtered, typically using a syringe filter, to remove all undissolved solid particles.[11]
- Concentration Analysis: The concentration of **2-vinylphenylboronic acid** in the clear filtrate is accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibrated standard curve.

Visualization of Experimental Workflow

The following diagram outlines a logical workflow for the experimental determination of solubility.

Experimental Workflow for Solubility Determination

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Caption: A logical workflow for solubility determination using two common methods.

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